molecular formula C9H7F3N4O3 B13005182 4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B13005182
M. Wt: 276.17 g/mol
InChI Key: NPIGJKBUFVWSIQ-UHFFFAOYSA-N
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Description

4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the intermediate hydrazide, which then undergoes cyclization with trifluoroacetic anhydride to yield the desired triazolopyrimidine scaffold .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. It binds to the active site of the target enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, such as those involved in cell cycle regulation and signal transduction .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its trifluoromethyl group, which enhances its metabolic stability and binding affinity to target enzymes. This makes it a promising candidate for drug development compared to other similar compounds .

Properties

Molecular Formula

C9H7F3N4O3

Molecular Weight

276.17 g/mol

IUPAC Name

4-ethyl-7-oxo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H7F3N4O3/c1-2-15-3-4(6(18)19)5(17)16-8(15)13-7(14-16)9(10,11)12/h3H,2H2,1H3,(H,18,19)

InChI Key

NPIGJKBUFVWSIQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)N2C1=NC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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